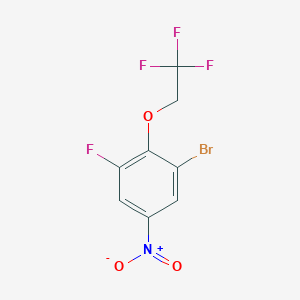![molecular formula C12H11BrF4O2 B8128252 2-[(4-Bromo-2,3,5,6-tetrafluorobenzyl)oxy]tetrahydro-2H-pyran CAS No. 108574-99-8](/img/structure/B8128252.png)
2-[(4-Bromo-2,3,5,6-tetrafluorobenzyl)oxy]tetrahydro-2H-pyran
Übersicht
Beschreibung
2-[(4-Bromo-2,3,5,6-tetrafluorobenzyl)oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C12H11BrF4O2 It is characterized by the presence of a tetrahydropyran ring bonded to a 4-bromo-2,3,5,6-tetrafluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2,3,5,6-tetrafluorobenzyl)oxy]tetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol and tetrahydropyran.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming the alkoxide ion.
Nucleophilic Substitution: The alkoxide ion then undergoes nucleophilic substitution with tetrahydropyran, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromo-2,3,5,6-tetrafluorobenzyl)oxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a tetrafluorobenzyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include tetrafluorobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromo-2,3,5,6-tetrafluorobenzyl)oxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromo-2,3,5,6-tetrafluorobenzyl)oxy]tetrahydro-2H-pyran depends on its specific application. In biochemical contexts, the compound may interact with molecular targets through:
Hydrophobic Interactions: The fluorinated benzyl group can engage in hydrophobic interactions with proteins or other biomolecules.
Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, modifying the activity of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluorobenzyl alcohol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 1-Bromo-2,3,5,6-tetrafluorobenzene
Uniqueness
2-[(4-Bromo-2,3,5,6-tetrafluorobenzyl)oxy]tetrahydro-2H-pyran is unique due to the combination of a tetrahydropyran ring and a highly fluorinated benzyl group. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-[(4-bromo-2,3,5,6-tetrafluorophenyl)methoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF4O2/c13-8-11(16)9(14)6(10(15)12(8)17)5-19-7-3-1-2-4-18-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFCNKLMRINAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=C(C(=C(C(=C2F)F)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166983 | |
| Record name | 2-[(4-Bromo-2,3,5,6-tetrafluorophenyl)methoxy]tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108574-99-8 | |
| Record name | 2-[(4-Bromo-2,3,5,6-tetrafluorophenyl)methoxy]tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108574-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Bromo-2,3,5,6-tetrafluorophenyl)methoxy]tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128205.png)










